2-Amino-5,6-dihydroxytetralin

Vue d'ensemble

Description

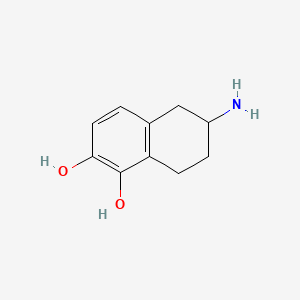

2-Amino-5,6-dihydroxytetralin is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.216 g/mol . This compound is characterized by the presence of an amino group and two hydroxyl groups on a tetralin ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dihydroxytetralin typically involves the reduction of 5,6-dimethoxy-2-nitrotetralin followed by demethylation . The reaction conditions for this process include the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst. The demethylation step is often carried out using boron tribromide (BBr₃) or other strong acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Salt Formation and Acid-Base Reactions

5,6-ADTN readily forms acid addition salts, enhancing stability for pharmaceutical applications:

Salt formation is critical for isolating the compound and modulating its solubility .

Intramolecular Cyclization

Polyphosphoric acid (PPA)-mediated cyclization constructs the tetralone precursor:

| Reaction Parameter | Details | Source |

|---|---|---|

| Reagent | Polyphosphoric acid (10:1 ratio to substrate) | |

| Temperature | 60°C | |

| Product | 2-Methylamino-5,6-dihydroxy-1-tetralone |

This step forms the fused bicyclic structure essential for dopamine receptor binding .

Biological Activity and Receptor Interactions

5,6-ADTN’s hydroxyl and amino groups enable selective dopamine receptor activation:

The 5,6-dihydroxy substitution is critical for potency, as dimethoxy derivatives are inactive .

Functional Group Reactivity

The compound’s phenol and amine groups participate in electrophilic and redox reactions:

These reactions are less explored industrially but relevant in metabolic studies .

Industrial-Scale Challenges

Early synthetic routes faced inefficiencies:

Applications De Recherche Scientifique

Chemistry

- Building Block : Utilized as a precursor in synthesizing more complex organic molecules.

- Reactivity : Engages in various chemical reactions such as oxidation and substitution, leading to diverse derivatives.

Biology

- Dopamine Receptor Interaction : Acts as a selective agonist for dopamine receptors, particularly the D2 subtype. This interaction is crucial for modulating neurological processes such as mood regulation and motor control .

- Neuroprotective Effects : Research indicates potential neuroprotective properties against dopaminergic neuron degeneration .

Medicine

- Therapeutic Potential : Investigated for its role in treating conditions like Parkinson's disease due to its dopaminergic activity. It enhances dopamine release and neurotransmission .

- Cardiovascular Implications : Studies show that it can influence cardiovascular functions through dopaminergic pathways .

Case Studies and Research Findings

- Central Dopaminergic System Study : Evaluated the effects of 2-Amino-5,6-dihydroxytetralin on central dopaminergic pathways. Results indicated significant enhancement in dopaminergic signaling essential for motor function and emotional regulation .

- Modification Studies : Research modifying the compound with N,N-di-n-propyl substitution demonstrated altered cardiovascular responses, indicating that structural changes can influence both pharmacological activity and side effects .

Mécanisme D'action

The mechanism of action of 2-Amino-5,6-dihydroxytetralin involves its interaction with dopamine receptors in the brain . It acts as a dopamine receptor agonist, meaning it can bind to and activate these receptors. This interaction can influence various neurological processes, including motor control and behavior. The compound’s effects are mediated through the modulation of dopamine levels and receptor activity in the central nervous system.

Comparaison Avec Des Composés Similaires

2-Amino-5,6-dihydroxytetralin can be compared with other similar compounds, such as:

2-Amino-6,7-dihydroxytetralin: Another dopamine receptor agonist with similar but distinct pharmacological properties.

Apomorphine: A well-known dopamine receptor agonist used in the treatment of Parkinson’s disease.

Piribedil: Another dopamine receptor agonist with applications in neurology.

The uniqueness of this compound lies in its specific structure and the position of its functional groups, which confer distinct chemical and biological properties.

Activité Biologique

2-Amino-5,6-dihydroxytetralin (AHT) is a compound notable for its interaction with the central nervous system, particularly through its action as a dopamine receptor agonist. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.216 g/mol

- CAS Number : 21489-74-7

AHT primarily functions as a selective agonist for dopamine receptors, particularly the D2 subtype. Its mechanism involves:

- Dopamine Receptor Interaction : AHT binds to dopamine receptors in the brain, mimicking the effects of endogenous dopamine. This interaction is crucial in modulating various neurological processes, including mood regulation and motor control.

- Cardiovascular Effects : Research indicates that AHT can modify cardiovascular actions through its dopaminergic activity, impacting blood pressure and heart rate regulation .

Pharmacological Effects

- Dopaminergic Activity : AHT has been shown to stimulate dopamine release and enhance dopaminergic neurotransmission, which could be beneficial in treating conditions like Parkinson's disease .

- Neuroprotective Properties : Studies suggest that AHT may offer neuroprotective effects against dopaminergic neuron degeneration, potentially delaying the onset of neurodegenerative diseases .

Case Studies and Research Findings

- Study on Central Dopaminergic System : A study evaluated the effects of AHT on central dopaminergic pathways, demonstrating significant enhancement in dopaminergic signaling, which is vital for motor function and emotional regulation .

- Modification Studies : Research modifying AHT with N,N-di-n-propyl substitution indicated altered cardiovascular responses, suggesting that structural modifications can influence both pharmacological activity and side effects .

Comparative Analysis

To better understand AHT's unique properties, it is beneficial to compare it with similar compounds:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 2-Amino-6,7-dihydroxytetralin | D2 receptor agonist | Parkinson's disease treatment |

| Apomorphine | D1/D2 receptor agonist | Treatment of Parkinson's disease |

| Piribedil | D2 receptor agonist | Neurological disorders |

| This compound | Selective D2 receptor agonist | Potential neuroprotection |

Safety and Toxicology

While AHT shows promise in therapeutic applications, safety assessments are crucial:

- Toxicological Studies : Preliminary studies indicate that high doses may lead to alterations in hematological parameters and organ weights in animal models; however, no significant histopathological changes were observed at lower doses .

- Long-term Effects : Further investigations are necessary to evaluate the long-term safety profile and potential for chronic toxicity.

Propriétés

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1,4,7,12-13H,2-3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMRTTIHBZCVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37096-30-3 (hydrobromide) | |

| Record name | 2-Amino-5,6-dihydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90944085 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21489-74-7 | |

| Record name | 2-Amino-5,6-dihydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.